4-(2-Oxopiperidin-1-YL)benzaldehyde
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Overview
Description
4-(2-Oxopiperidin-1-YL)benzaldehyde is a chemical compound that features a benzaldehyde group attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopiperidin-1-YL)benzaldehyde typically involves the reaction of 4-chloronitrobenzene with piperidine, followed by a series of steps to introduce the oxo group and form the final product. One efficient method involves an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .
Industrial Production Methods
Industrial production methods for this compound are designed to be practical and efficient, often involving mild reaction conditions and simple purification techniques such as slurry or recrystallization. Column chromatography is generally not necessary, making the process cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopiperidin-1-YL)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, ensuring high yields and minimal by-products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lactams, while reduction reactions can produce hydroxyl derivatives .
Scientific Research Applications
4-(2-Oxopiperidin-1-YL)benzaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Oxopiperidin-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxopiperidin-1-yl)methylbenzoic acid
- 4-(2-Oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde
Uniqueness
4-(2-Oxopiperidin-1-YL)benzaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
919121-22-5 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO2/c14-9-10-4-6-11(7-5-10)13-8-2-1-3-12(13)15/h4-7,9H,1-3,8H2 |
InChI Key |
HOPYBEJCFWHHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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